molecular formula C18H18N2O4S B2685768 {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone CAS No. 303988-13-8

{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone

Cat. No.: B2685768
CAS No.: 303988-13-8
M. Wt: 358.41
InChI Key: AZAJNZQLQOFTEP-UHFFFAOYSA-N
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Description

“{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone” is a chemical compound with the molecular formula C18H18N2O4S and a molecular weight of 358.41 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely unknown. Its molecular weight is 358.41 , but more research is needed to determine other properties such as its melting point, boiling point, solubility, and stability.

Scientific Research Applications

Synthesis and Imaging Applications

Synthesis of PET Imaging Agents : A study described the synthesis of a PET imaging agent, highlighting the process of creating compounds for imaging purposes in Parkinson's disease research. This research might suggest potential pathways for synthesizing related compounds like "{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone" for various imaging applications (Wang et al., 2017).

Chemical Synthesis and Molecular Interaction

Molecular Interaction and Synthesis : Another study focused on the reduction of acylpyrroles and synthesis of the pyrrolo[1,2-b]cinnolin-10-one ring system, illustrating techniques that could be applied to manipulate the molecular structure of similar compounds for the creation of novel entities with potential research applications (Kimbaris & Varvounis, 2000).

Catalytic Reduction and Chemical Reactions

Catalyzed Reduction of Nitroarenes : Research demonstrating the ruthenium-catalyzed reduction of nitroarenes to aminoarenes presents methodologies that could be relevant for modifying or synthesizing related compounds for scientific investigations (Watanabe et al., 1984).

Properties

IUPAC Name

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-13-2-5-15(6-3-13)25-17-7-4-14(12-16(17)20(22)23)18(21)19-8-10-24-11-9-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAJNZQLQOFTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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